REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[CH3:12][O:13][C:14]([C:16]1[CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:20]([C:28]([O:30][CH3:31])=[O:29])=[C:19]([CH3:32])[NH:18][C:17]=1[CH3:33])=[O:15]>C(Cl)Cl>[CH3:12][O:13][C:14]([C:16]1[C:17]([CH3:33])=[N:18][C:19]([CH3:32])=[C:20]([C:28]([O:30][CH3:31])=[O:29])[C:21]=1[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:15] |f:0.1|
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Name
|
|
Quantity
|
119 g
|
Type
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reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=C(NC(=C(C1C1=CC=CC=C1)C(=O)OC)C)C
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Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were portionwise added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained
|
Type
|
STIRRING
|
Details
|
with stirring at room temperature for 8 hours
|
Duration
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8 h
|
Type
|
FILTRATION
|
Details
|
The remaining solid was eliminated by filtration
|
Type
|
WASH
|
Details
|
the liquid was washed with water (3×500 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anh. Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure, to dryness
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a solid, (mp 133-5° C., MeOH) with a yield of 75%
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1C(=NC(=C(C1C1=CC=CC=C1)C(=O)OC)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |